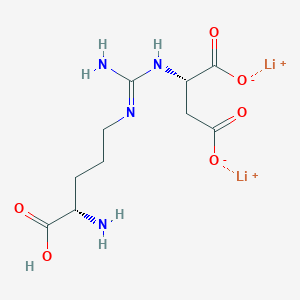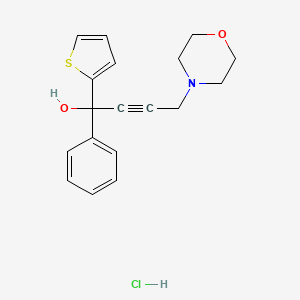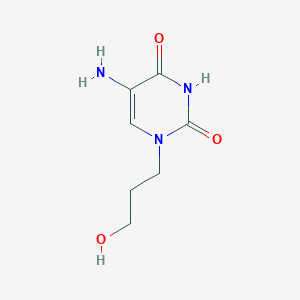
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of amino-alcohols. One common method is the reaction of 5-amino-1-pentanol with a suitable cyclizing agent under controlled conditions . The reaction conditions often include the use of catalysts such as RuHCl(CO)(PPh3)3 or RuCl2(PPh3)4, which facilitate the formation of the desired cyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate the use of advanced catalytic systems to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(3-hydroxypropyl)pyrazole: This compound shares a similar structure but has a pyrazole ring instead of a pyrimidine ring.
7-Heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides: These compounds have a similar heterocyclic core and are used in medicinal chemistry.
Uniqueness
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H11N3O3 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c8-5-4-10(2-1-3-11)7(13)9-6(5)12/h4,11H,1-3,8H2,(H,9,12,13) |
InChI Key |
XHQYFVNDSSSRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



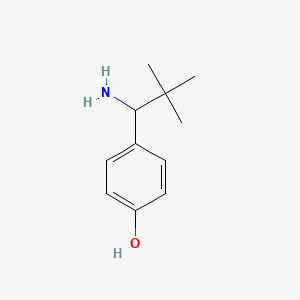
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13073521.png)

![6-Methylimidazo[1,2-A]pyridine-3-sulfonyl chloride](/img/structure/B13073529.png)
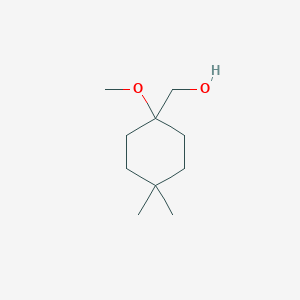
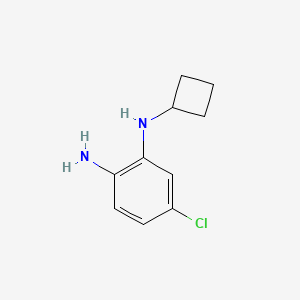
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
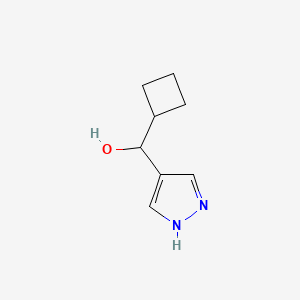

![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)

